molecular formula C15H12F3NO3S B2712297 N-(3-acetylphenyl)-3-(trifluoromethyl)benzene-1-sulfonamide CAS No. 338966-31-7

N-(3-acetylphenyl)-3-(trifluoromethyl)benzene-1-sulfonamide

Cat. No.: B2712297
CAS No.: 338966-31-7
M. Wt: 343.32
InChI Key: AWFAXINTSLYNNK-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-3-(trifluoromethyl)benzene-1-sulfonamide is a synthetic compound of significant interest in medicinal chemistry research, designed around a sulfonamide scaffold incorporating a trifluoromethyl group. This specific structural combination is frequently targeted in drug discovery, as the trifluoromethyl group is known to enhance a molecule's lipophilicity and metabolic stability, which can profoundly influence its biological activity and pharmacokinetic properties . Similarly, the sulfonamide functional group is a privileged structure in pharmacology, capable of forming key hydrogen bonds with target proteins and is found in a range of therapeutic agents . Researchers are particularly interested in such compounds for their potential to modulate inflammatory pathways. Related sulfonamide-based compounds have been developed as potent and selective inhibitors of the NLRP3 inflammasome, a key component of the innate immune system implicated in a wide array of diseases, including neurodegenerative disorders, gout, and diabetes . Dysregulation of this complex is known to drive the pathological production of interleukin-1β (IL-1β), and inhibiting this process represents a promising strategy for therapeutic intervention . Furthermore, structural analogs featuring the trifluoromethyl and sulfonamide groups have demonstrated considerable promise in oncology research. These compounds have shown potent anti-proliferative effects against diverse human cancer cell lines, including pancreatic (PACA2), colorectal (HCT116), and bone (HOS) carcinomas . Mechanistic studies on related molecules suggest that their anti-cancer activity may be linked to the induction of apoptosis and the downregulation of key cancer-related genes, such as BRCA1, BRCA2, and EGFR . This compound is intended for research purposes only to further explore these and other potential biological mechanisms.

Properties

IUPAC Name

N-(3-acetylphenyl)-3-(trifluoromethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3NO3S/c1-10(20)11-4-2-6-13(8-11)19-23(21,22)14-7-3-5-12(9-14)15(16,17)18/h2-9,19H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWFAXINTSLYNNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-3-(trifluoromethyl)benzene-1-sulfonamide typically involves multi-step organic reactions. A common approach might include:

    Nitration: of a benzene derivative to introduce a nitro group.

    Reduction: of the nitro group to an amine.

    Acetylation: of the amine to introduce the acetyl group.

    Sulfonation: to introduce the sulfonamide group.

    Trifluoromethylation: to add the trifluoromethyl group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the acetyl group.

    Reduction: Reduction reactions could target the sulfonamide group.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the benzene rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.

Scientific Research Applications

Medicinal Chemistry

N-(3-acetylphenyl)-3-(trifluoromethyl)benzene-1-sulfonamide is being investigated for its potential as a pharmaceutical agent. Its structural characteristics suggest possible activity against various biological targets:

  • Anticancer Activity : Similar sulfonamide derivatives have shown significant inhibitory effects against cancer cell lines, particularly through the inhibition of carbonic anhydrase IX (CA IX). Studies indicate that compounds with similar structures can induce apoptosis in breast cancer cells (MDA-MB-231) with IC50 values ranging from 1.52 to 6.31 μM .
  • Antimicrobial Activity : The sulfonamide group mimics para-aminobenzoic acid (PABA), disrupting bacterial folate synthesis pathways, which is critical for DNA synthesis in bacteria . Research indicates potential activity against both Gram-positive and Gram-negative bacteria.

Biological Probes

The compound may serve as a probe for studying biological pathways due to its ability to interact with specific enzymes or receptors. Its trifluoromethyl group can enhance binding affinity and metabolic stability, making it a valuable tool in biochemical research.

Material Science

In industrial applications, this compound can be utilized as an intermediate in the synthesis of new materials or chemicals. Its unique chemical structure allows for modifications that can lead to novel properties beneficial in material science.

Anticancer Studies

Recent studies have highlighted the anticancer properties of similar sulfonamide derivatives. For instance, compounds structurally related to this compound have demonstrated significant inhibition against MDA-MB-231 cells, leading to increased apoptosis rates .

Antimicrobial Effectiveness

Research has shown that sulfonamides exhibit broad-spectrum antimicrobial activity. A study evaluating various derivatives found that certain compounds effectively inhibited bacterial growth by targeting folate synthesis pathways .

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, sulfonamides can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability.

Comparison with Similar Compounds

Structural Analogues with Trifluoromethyl or Trifluoromethoxy Groups
Compound Name Substituents on Sulfonamide Core Key Functional Groups Melting Point (°C) Yield (%) HPLC Purity (%) Reference
N-(3-acetylphenyl)-3-(trifluoromethyl)benzene-1-sulfonamide 3-CF₃, N-linked 3-acetylphenyl Acetyl, CF₃ Not reported Not reported Not reported -
Compound 14 (N-{3-[2-Cyano-3-(trifluoromethyl)phenoxy]phenyl}-3-(trifluoromethoxy)benzene-1-sulfonamide) 3-OCF₃, N-linked cyano-trifluoromethylphenoxy Cyano, OCF₃, trifluoromethyl 120–121 73 >99
Compound 15 (N-{3-[2-Cyano-3-(trifluoromethyl)phenoxy]phenyl}-4-(trifluoromethoxy)benzene-1-sulfonamide) 4-OCF₃, N-linked cyano-trifluoromethylphenoxy Cyano, OCF₃, trifluoromethyl 164–165 62 >99
2,4,6-Trimethyl-N-[3-(trifluoromethyl)phenyl]benzene-1-sulfonamide 2,4,6-CH₃, N-linked 3-CF₃-phenyl Trimethyl, CF₃ Not reported Not reported Not reported

Key Observations :

  • Lipophilicity : The acetyl group in the target compound reduces lipophilicity compared to the trimethyl-substituted analogue (from ), which may influence blood-brain barrier penetration .
Analogues with Varied Sulfonamide Substituents
Compound Name Substituents on Sulfonamide Core Key Functional Groups Melting Point (°C) Yield (%) HPLC Purity (%) Reference
Compound 4 (N-{3-[2-Cyano-3-(trifluoromethyl)phenoxy]phenyl}-4,4,4-trifluorobutane-1-sulfonamide) 4,4,4-CF₃ butane chain Trifluorobutyl, cyano 96–97 53 Not reported
Compound 16 (N-{3-[2-Cyano-3-(trifluoromethyl)phenoxy]phenyl}hexanamide) Hexanamide Aliphatic chain, cyano 95–96 99 >99

Key Observations :

  • Flexibility vs. Rigidity : Compound 4’s trifluorobutane chain introduces conformational flexibility, contrasting with the rigid acetylphenyl group in the target compound. This flexibility may reduce target specificity .
Physicochemical Properties
Property Target Compound Compound 14 5-Amino-2-(pyrrolidin-1-yl)-N-[3-(trifluoromethyl)phenyl]benzene-1-sulfonamide
Molecular Weight ~355 g/mol (estimated) 501.6 g/mol 315.3 g/mol
H-Bond Donors/Acceptors 2/5 (acetyl O, sulfonamide S=O) 1/8 3/5
LogP (Estimated) ~3.5 (moderate lipophilicity) ~4.2 ~2.8

Key Observations :

  • The target compound’s acetyl group increases hydrogen-bonding capacity compared to Compound 14’s trifluoromethoxy group, which may improve solubility .
  • The pyrrolidine-substituted analogue () has lower molecular weight and higher polarity, suggesting divergent pharmacological applications .

Biological Activity

N-(3-acetylphenyl)-3-(trifluoromethyl)benzene-1-sulfonamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the synthesis, biological activities, and mechanisms of action of this compound, drawing on various research studies and findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of sulfonyl chlorides with amines or anilines. The presence of trifluoromethyl and acetyl groups enhances the compound's lipophilicity and biological activity. The structural formula can be represented as follows:

C15H12F3N1O2S\text{C}_{15}\text{H}_{12}\text{F}_3\text{N}_1\text{O}_2\text{S}

Anticancer Activity

Recent studies have highlighted the anticancer properties of similar sulfonamide derivatives. For instance, compounds with a benzenesulfonamide structure have demonstrated significant inhibitory effects against various cancer cell lines, particularly breast cancer cells such as MDA-MB-231 and MCF-7. The mechanism often involves the inhibition of carbonic anhydrase IX (CA IX), which is overexpressed in many tumors.

  • Inhibition Studies : Compounds structurally related to this compound exhibited IC50 values ranging from 1.52 to 6.31 μM against cancer cell lines, indicating potent anti-proliferative effects .
  • Apoptosis Induction : Notably, certain derivatives were shown to induce apoptosis in MDA-MB-231 cells, with a significant increase in annexin V-FITC positive cells, suggesting effective mechanisms for triggering programmed cell death .

Antimicrobial Activity

Sulfonamides are well-known for their antimicrobial properties. They act by inhibiting bacterial growth through competitive inhibition of folate synthesis pathways.

  • Mechanism : The sulfonamide group mimics para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis, effectively disrupting DNA synthesis in bacteria .
  • Activity Spectrum : Research indicates that this compound may exhibit activity against both Gram-positive and Gram-negative bacteria, although specific data on this compound is limited .

Case Studies and Research Findings

Several studies have documented the biological activities of related compounds, providing insights into the potential efficacy of this compound:

Study Findings Reference
Study on CA IX InhibitionCompounds showed selective inhibition of CA IX with IC50 values between 10.93 – 25.06 nM
Antiproliferative ActivitySignificant inhibition against MDA-MB-231 and MCF-7 cell lines
Antimicrobial PropertiesEffective against S. aureus and K. pneumoniae with notable biofilm inhibition
Structure-Activity RelationshipModifications at specific positions enhance antibacterial activity

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify substituent patterns (e.g., acetyl proton at ~2.5 ppm, aromatic protons in the 7.0–8.5 ppm range) and confirm sulfonamide linkage .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ for C15_{15}H12_{12}F3_3NO3_3S at m/z 348.0521) .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for understanding solid-state stability .

How do structural modifications at the acetyl or trifluoromethyl groups influence the compound’s biological activity, particularly in targeting proteins like TRPV1?

Advanced Research Focus
The trifluoromethyl group enhances metabolic stability and hydrophobic interactions, while the acetylphenyl moiety may modulate binding affinity. For TRPV1 antagonists, substituent bulkiness (e.g., cycloheptyl or adamantyl groups) improves potency by occupying hydrophobic pockets . Comparative studies with analogs (e.g., replacing -CF3_3 with -Cl or -Br) reveal steric and electronic effects on IC50_{50} values. Computational docking (e.g., AutoDock Vina) can map interactions with TRPV1’s vanilloid-binding site .

What strategies can resolve contradictions in spectroscopic data observed during the characterization of this compound?

Q. Advanced Research Focus

  • Cross-Validation : Combine 1^1H-13^13C HSQC and HMBC to resolve overlapping signals in crowded aromatic regions .
  • Isotopic Labeling : Use 15^{15}N-labeled sulfonamides to confirm N–H environments via 1^1H-15^{15}N HMBC .
  • Dynamic NMR : Analyze temperature-dependent line broadening to identify rotameric equilibria in the sulfonamide group .

What computational tools are recommended for modeling the solvation effects and pharmacokinetic properties of this sulfonamide?

Q. Advanced Research Focus

  • Molecular Dynamics (MD) Simulations : Predict solvation free energy (ΔGsolv_{solv}) using explicit solvent models (e.g., TIP3P water) .
  • ADMET Prediction : Tools like SwissADME estimate logP (~2.8), permeability (Caco-2 assay), and cytochrome P450 inhibition risks based on structural fragments .

How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

Q. Basic Research Focus

  • Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2_2O2_2) conditions at 40–60°C. Monitor degradation via HPLC-UV at 254 nm .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition onset >200°C typical for sulfonamides) .

What role does the sulfonamide group play in mediating intermolecular interactions in co-crystal formulations?

Advanced Research Focus
The sulfonamide’s -SO2_2NH- moiety forms robust hydrogen bonds with co-formers (e.g., carboxylic acids or amines). Crystal engineering studies using Hirshfeld surface analysis quantify interaction motifs (e.g., N–H···O vs. C–H···F contacts) .

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